N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-24-14-8-6-12-22(24)27(32)28-15-16-30-18-25(21-11-5-7-13-23(21)30)34-19-26(31)29-17-20-9-3-2-4-10-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLMUYHGMRZGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the amide moieties can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide exhibits significant anticancer properties.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, a related compound demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored, particularly its effectiveness against various bacterial strains and Mycobacterium tuberculosis.
Case Study
In a study assessing the antimicrobial efficacy of related compounds, certain derivatives exhibited significant activity against drug-resistant strains of bacteria. These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated.
Anticonvulsant Activity
In models of induced seizures, compounds with structural similarities have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituent patterns on the benzamide ring and the sulfanyl-linked groups. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
†Molecular weight calculated based on formula C28H29N3O4S ().
Functional Implications
- Benzamide Substituents: The 2-methoxy group in the target compound may enhance electron-donating effects compared to 3,4-dimethoxy (BB07749) or 4-methoxy () analogs, influencing π-π stacking or hydrogen bonding with targets .
Sulfanyl-Linked Groups :
- The benzylcarbamoylmethyl group in the target compound provides a flexible, polar moiety, contrasting with the rigid trifluoromethylphenyl sulfonyl (Compound 31) or thiophene-amido (BB07943, ) groups. This flexibility may improve adaptability to enzyme active sites .
Biological Activity
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide is a complex organic compound with diverse potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Indole Moiety : Known for its significant biological relevance.
- Benzylcarbamoyl Group : Contributes to the compound's interaction with biological targets.
- Sulfanyl Group : Enhances reactivity and potential enzyme inhibition.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It could interact with various receptors, modulating their activity and influencing cellular responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the modulation of apoptotic pathways through receptor interactions .
- Enzyme Inhibition Studies : Research indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition was linked to reduced cellular proliferation in resistant cancer cell lines, highlighting its therapeutic potential against drug-resistant tumors .
- Antimicrobial Properties : The compound exhibited significant antibacterial activity against Gram-positive bacteria, which was assessed using standard disk diffusion methods. The results indicated a promising profile for further development as an antimicrobial agent .
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-benzyl-2-methoxybenzamide | Moderate anticancer activity | Simple benzamide structure |
| N-(4-chloro-benzamide) | Kinase inhibition | Contains halogen substituents |
| N-(2-(3-(thio)-1H-indol-1-yl)ethyl) | Antimicrobial effects | Enhanced reactivity due to thio group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
